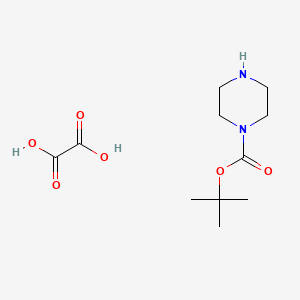

![molecular formula C20H18N8O4S B2493205 7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920349-53-7](/img/structure/B2493205.png)

7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

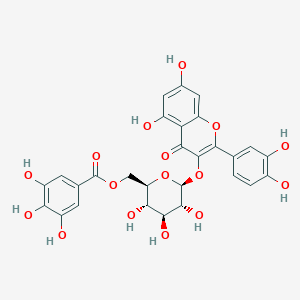

Triazolo[4,5-d]pyrimidine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. The specific compound "7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine" belongs to this family, featuring a triazolopyrimidine core substituted with phenyl and nitrophenylsulfonyl piperazinyl groups.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the reaction of β-ketosulfonamides with aromatic aldehydes and amino-triazole in boiling DMF, leading to the target compounds in variable yields (Chemistry of Heterocyclic Compounds, 2015). This method can be adapted for the synthesis of the specific compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring, which can be further substituted to obtain a wide range of derivatives with varying biological activities. Structural studies, including X-ray diffraction, NMR, and IR spectroscopy, are crucial for confirming the structure of synthesized compounds (Chemistry of Heterocyclic Compounds, 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitutions, which allow for further functionalization of the core structure. The presence of reactive sites, such as the nitro group and the sulfonyl piperazinyl moiety, facilitates these transformations, leading to a diverse array of derivatives with potential biological activities (Chemical & Pharmaceutical Bulletin, 1989).

Applications De Recherche Scientifique

Antihypertensive Agents

- Research has shown the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties, including structures related to prazosin. Some of these compounds displayed promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

Insecticidal Agents

- A series of heterocyclic compounds including triazolo[1,5-a]pyrimidine and related structures with sulfonamide-bearing thiazole moiety were synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds exhibited potent toxic effects (Soliman et al., 2020).

Chemical Synthesis and Characterization

- Studies on triazole[4,5-d]pyrimidines have explored the nucleophilic substitution reactions of these compounds, providing insights into their chemical properties and potential applications (Tanji et al., 1989).

Antitumor Activities

- Some derivatives of triazolo[4,5-d]pyrimidines have been synthesized and evaluated for in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing high potency compared with standard antitumor drugs (Gomha et al., 2017).

Serotonin Receptor Antagonists

- A study synthesized 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated them as potent and selective serotonin 5-HT6 receptor antagonists, showing significant binding affinity and ability to inhibit cellular responses to serotonin (Ivachtchenko et al., 2010).

Adenosine Receptor Affinity

- Research has been conducted on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, targeting human adenosine A1 and A2A receptor subtypes, to understand their affinity and selectivity profiles (Squarcialupi et al., 2017).

Antiviral and Antitumor Activities

- A study on 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and related compounds demonstrated moderate antiviral and antitumor activities, indicating potential therapeutic applications (Islam et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .

Propriétés

IUPAC Name |

7-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O4S/c29-28(30)16-8-4-5-9-17(16)33(31,32)26-12-10-25(11-13-26)19-18-20(22-14-21-19)27(24-23-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUUSUVLDAVEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

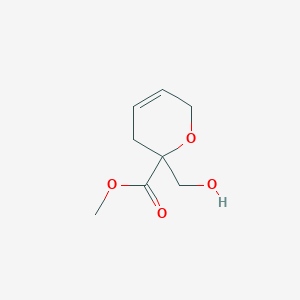

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)

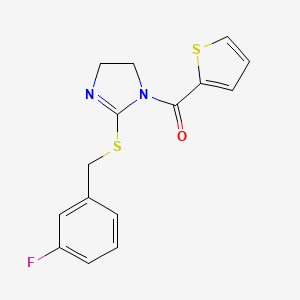

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

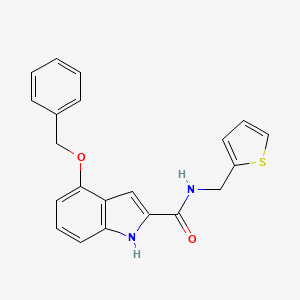

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)